(3,4-Dehydro-Pro2,4)-Substance P, identified by the CAS number 87367-30-4, is a modified form of the neuropeptide Substance P, which is primarily involved in pain perception and inflammatory processes. This compound features a unique structural modification at positions 3 and 4 of the proline residues, which influences its biological activity and receptor interactions. The molecular formula for (3,4-Dehydro-Pro2,4)-Substance P is , with a molecular weight of approximately 1343.60 g/mol .
(3,4-Dehydro-Pro2,4)-Substance P is synthesized through chemical modification of the natural Substance P peptide. Its derivation involves specific alterations to enhance its pharmacological properties and stability. This compound is primarily studied in the context of neurobiology and pharmacology.
The synthesis of (3,4-Dehydro-Pro2,4)-Substance P can be achieved through several methods:
The synthesis requires careful control of reaction conditions to avoid degradation of sensitive peptide bonds. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product to ensure high purity levels (typically >95%) .
The structure of (3,4-Dehydro-Pro2,4)-Substance P consists of a linear sequence of amino acids with specific modifications at proline residues that impact its conformation and interaction with receptors. The structural formula highlights the presence of sulfur in its composition, indicating potential interactions with biological thiols.
(3,4-Dehydro-Pro2,4)-Substance P participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways:
The binding affinity and efficacy at neurokinin receptors can be assessed using radiolabeled ligand displacement assays or functional assays measuring intracellular signaling pathways activated upon receptor engagement.
The mechanism by which (3,4-Dehydro-Pro2,4)-Substance P exerts its effects involves binding to neurokinin receptors on neuronal cells:
Research indicates that modifications like those found in (3,4-Dehydro-Pro2,4)-Substance P can significantly enhance receptor selectivity and potency compared to natural Substance P .
(3,4-Dehydro-Pro2,4)-Substance P has several scientific applications:
Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) exemplifies the structural and functional complexity of mammalian tachykinins. Its N-terminal domain (positions 1–4) governs receptor selectivity and bioavailability, while the C-terminal region (positions 5–11) mediates NK1R activation [1] [6]. NK1R is a G-protein-coupled receptor (GPCR) that triggers multiple oncogenic and inflammatory pathways upon SP binding, including:
These pathways promote tumorigenic processes such as cell proliferation, migration, and epithelial-mesenchymal transition (EMT) in cancers, including head and neck squamous cell carcinoma (HNSCC) [1]. The tachykinin family’s functional pleiotropy stems from conserved receptor-binding domains coupled with variable N-terminal sequences that fine-tune signaling duration and intensity. Consequently, SP’s Pro² and Pro⁴ residues serve as critical determinants of its conformational stability and susceptibility to peptidases like angiotensin-converting enzyme (ACE) [6].
Table 1: Key Signaling Pathways Activated by Substance P-NK1R Interaction
Pathway | Downstream Effects | Biological Outcomes |
---|---|---|
PI3K/Akt | Phosphorylation of Bcl-2 family proteins | Enhanced cell survival, proliferation |
MAPK (ERK1/2) | Transcription factor activation (e.g., c-Fos) | Cell migration, cytokine production |
NF-κB | Upregulation of MMPs, inflammatory cytokines | Inflammation, tumor invasion |
EGFR transactivation | RAS/RAF/MEK/ERK cascade | Mitogenesis, tissue remodeling |
Proline’s unique cyclic structure imposes conformational constraints that profoundly influence peptide folding and bioactivity. The 3,4-dehydroproline modification introduces a rigid planar double bond between C3 and C4, replacing proline’s saturated pyrrolidine ring. This alteration:
In SP, Pro² and Pro⁴ reside within the proteolytically vulnerable N-terminal segment. Native SP undergoes rapid fragmentation into bioactive (e.g., SP₃–₁₁) and inactive (e.g., SP₁–₇) metabolites, limiting its therapeutic utility [6]. The dehydrogenation at these positions exploits proline’s role as a conformational gatekeeper:
Table 2: Biochemical Properties of Native vs. Dehydroproline-Modified Proline
Property | Native Proline | 3,4-Dehydroproline |
---|---|---|
Ring conformation | Puckered pyrrolidine | Planar Δ³-pyrroline |
φ angle flexibility | Constrained (−65°) | Further restricted |
Cis-trans isomerization | Slow (t₁/₂ = 10–100 s) | Slower due to double bond rigidity |
Susceptibility to cleavage | High (e.g., by DPP-IV) | Reduced |
The functional hierarchy of prolines within SP is position-dependent:
Proline’s role extends beyond structure: it acts as a conformational disruptor that prevents SP from adopting canonical α-helical or β-sheet motifs. Instead, SP favors polyproline type II (PPII) helices between Pro²–Pro⁴, facilitating protein-protein interactions with signaling partners like Src family kinases [5] [8]. Polyproline stretches exceeding three residues (e.g., Pro²–Pro³–Pro⁴ in SP analogs) promote PPII-mediated NK1R clustering, amplifying downstream signals such as NF-κB activation and cytokine production [1] [5].
Notably, intact Pro² and Pro⁴ are indispensable for SP’s neurogenic activity. In Parkinson’s disease models, SP administration restores striatal dopamine levels via NK1R, whereas fragments like SP₅–₁₁ lack efficacy [2]. This underscores why dual modification at Pro²/Pro⁴—rather than isolated changes—defines (3,4-Dehydro-Pro²,⁴)-SP’s mechanistic novelty.
Table 3: Functional Impact of Proline Position in Substance P
Position | Structural Role | Consequence of Modification | Biological Relevance |
---|---|---|---|
Pro² | N-terminal turn stabilization | Alters NK1R docking kinetics | Critical for receptor activation |
Pro⁴ | Hinge region between domains | Protects against proteolysis; modulates folding | Enhances peptide half-life |
Pro⁸ | Minimal impact on core pharmacophore | No significant loss of function | Not essential for mitogenic signaling |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: